molecular formula C6H7KO4 B1593050 Potassium acrylate CAS No. 25608-12-2

Potassium acrylate

Cat. No. B1593050
CAS RN: 25608-12-2
M. Wt: 182.22 g/mol
InChI Key: OESICJXHUIMSJC-UHFFFAOYSA-M
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Description

Potassium acrylate, also known as potassium prop-2-enoate, is an organic compound with a molecular formula of C3H3KO2. It is a white, crystalline solid with a slight odor. Potassium acrylate is used in a variety of applications, including as a cross-linking agent in polymers and as a precursor in the synthesis of other chemicals. It is also used in the manufacture of adhesives, coatings, and other products.

Scientific Research Applications

properties

IUPAC Name

potassium;prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2.K/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBIJGNKOJGGCI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79-10-7 (Parent)
Record name 2-Propenoic acid, potassium salt (1:1)
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DSSTOX Substance ID

DTXSID40883096
Record name 2-Propenoic acid, potassium salt (1:1)
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Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium acrylate

CAS RN

10192-85-5, 25608-12-2
Record name 2-Propenoic acid, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010192855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polyacrylic acid, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025608122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, potassium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, potassium salt (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium acrylate
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Record name 2-Propenoic acid, homopolymer, potassium salt
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium acrylate

Q & A

Q1: How does potassium acrylate interact with water molecules?

A1: Potassium acrylate is a highly hydrophilic polymer. Its carboxylate groups (-COO-) readily interact with water molecules through hydrogen bonding. This interaction leads to the absorption and retention of large amounts of water, causing the material to swell and form a hydrogel. [, , , , , , ]

Q2: What are the downstream effects of potassium acrylate in soil applications?

A2: When used as a soil amendment, potassium acrylate improves water retention, aeration, and nutrient availability. [, ] This is due to its water-absorbing properties, which create a reservoir of moisture for plants while maintaining a porous soil structure for root respiration.

Q3: What is the molecular formula and weight of potassium acrylate?

A3: The molecular formula of potassium acrylate is C3H3KO2. Its molecular weight is 128.17 g/mol. [, ]

Q4: How can spectroscopic techniques be used to characterize potassium acrylate and its derivatives?

A4: Fourier transform infrared (FTIR) spectroscopy is commonly used to identify the functional groups present in potassium acrylate and its copolymers. Characteristic peaks corresponding to carboxylate groups, C=O stretching, and C-H vibrations are observed. [, , , , , ] Additionally, 13C NMR spectrometry can identify the crosslinking mechanisms in potassium acrylate copolymers, such as esterification of hydroxyethyl acrylate (HEA) or 2-hydroxypropyl acrylate (HPA). []

Q5: How does the degree of neutralization of acrylic acid affect the properties of potassium acrylate-based superabsorbent hydrogels (SAHGs)?

A5: The degree of neutralization of acrylic acid significantly impacts the water absorbency of SAHGs. A higher degree of neutralization, typically achieved by adding potassium hydroxide (KOH), results in a greater number of carboxylate groups, leading to enhanced water absorption. [, ]

Q6: How stable are potassium acrylate-based hydrogels under high temperatures?

A6: The thermal stability of potassium acrylate-based hydrogels can be assessed using thermogravimetric analysis (TGA). [, , , ] These analyses reveal that these materials generally exhibit good thermal stability, with decomposition temperatures often exceeding 400 °C, making them suitable for various applications requiring elevated temperatures.

Q7: How does the presence of salts affect the swelling behavior of potassium acrylate hydrogels?

A7: The presence of salts in solution can reduce the swelling capacity of potassium acrylate hydrogels. This is due to the osmotic pressure difference between the hydrogel with a high ionic concentration and the surrounding salt solution. [, , , ]

Q8: Does potassium acrylate exhibit catalytic properties?

A8: While potassium acrylate itself is not typically used as a catalyst, it can be a component in catalyst systems. For example, potassium acrylate can be incorporated into polymer-supported catalysts, where its role is primarily to modify the polymer matrix properties rather than directly participate in the catalytic reaction.

Q9: Have there been any computational studies on the interaction between potassium acrylate and water molecules?

A9: While the provided articles do not explicitly mention computational studies on the interaction between potassium acrylate and water molecules, this is an active area of research in polymer science. Molecular dynamics simulations and quantum chemical calculations can provide insights into the hydrogen bonding interactions and the mechanisms of water absorption in potassium acrylate hydrogels.

Q10: How does the incorporation of acrylamide into potassium acrylate-based hydrogels affect their properties?

A10: The incorporation of acrylamide into potassium acrylate-based hydrogels can significantly influence their swelling behavior, mechanical properties, and salt resistance. [, , , , ] For instance, increasing the acrylamide content can improve the hydrogel's compressive strength, allowing it to retain its shape better after absorbing water.

Q11: How does the choice of crosslinking agent affect the properties of potassium acrylate hydrogels?

A11: The type and concentration of the crosslinking agent used in the synthesis of potassium acrylate hydrogels significantly affect their properties, including swelling capacity, gel strength, and degradation behavior. [, , , ] N,N′-methylene bisacrylamide (MBA) is commonly used as a crosslinker. Its concentration can be optimized to achieve the desired balance between swelling and mechanical strength.

Q12: How is the water absorption capacity of potassium acrylate hydrogels measured?

A13: The water absorption capacity of potassium acrylate hydrogels is typically determined gravimetrically. [, , , , , ] A known weight of the dried hydrogel is immersed in water for a specific time. The swollen hydrogel is then removed, surface water is blotted, and the weight is measured. The water absorption capacity is calculated as the difference in weight divided by the initial dry weight.

Q13: Are there any concerns regarding the biodegradability of potassium acrylate polymers?

A14: While potassium acrylate itself is not readily biodegradable, research has focused on developing degradation techniques for polyacrylate waste. [] These include chemical oxidation using hydrogen peroxide (H2O2) at elevated temperatures, potentially combined with enzymatic treatments using peroxidase. These methods aim to break down the polymer into smaller, less impactful molecules.

Q14: How does the dissolution of potassium acrylate in water influence the properties of the resulting solution?

A14: Potassium acrylate readily dissolves in water, forming a viscous solution due to the polymer chains' hydration and entanglement. The solution's viscosity depends on the polymer's molecular weight and concentration.

Q15: What are some alternatives to potassium acrylate in agricultural applications?

A17: Alternatives to potassium acrylate in agriculture include other superabsorbent polymers, such as those based on sodium polyacrylate or starch-graft copolymers. [] Additionally, natural materials like compost, biochar, and coconut coir can improve soil water retention and structure, offering more sustainable alternatives.

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